2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol
Description
Properties
IUPAC Name |
2-[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-7-10(13-16-9)8-14(2)11-5-3-4-6-12(11)15/h7,11-12,15H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXKCVIWUDEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 5-methyl-1,2-oxazole can be prepared by reacting 2-bromo-3-pentanone with formamide under acidic conditions.
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Alkylation: : The next step involves the alkylation of the oxazole ring. This can be achieved by reacting 5-methyl-1,2-oxazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
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Amination: : The alkylated oxazole is then subjected to a nucleophilic substitution reaction with an amine, such as methylamine, to introduce the amino group.
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Cyclohexanol Derivative Formation: : The final step involves the reaction of the amino-substituted oxazole with cyclohexanone in the presence of a reducing agent like sodium borohydride to form the desired cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the cyclohexanol moiety can undergo oxidation to form a ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
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Reduction: : The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon to yield the corresponding saturated heterocycle.
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Substitution: : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexanone.
Reduction: Formation of 2-{Methyl[(5-methyl-1,2-oxazolidin-3-yl)methyl]amino}cyclohexan-1-ol.
Substitution: Formation of various amides depending on the acyl chloride used.
Scientific Research Applications
Chemistry
In chemistry, 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of oxazole-containing molecules with biological targets. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents for conditions such as inflammation, infection, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2-Oxazole Moieties
Compounds containing the 5-methyl-1,2-oxazol-3-yl group exhibit distinct conformational and intermolecular interaction patterns. For example:
- 3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (): The oxazole ring is planar (r.m.s. deviation = 0.002 Å) and forms dihedral angles of 6.33° and 42.95° with adjacent rings. Face-to-face interactions between the oxazole and thiadiazole rings (centroid distance = 3.47 Å) stabilize its columnar crystal packing .
- Isoxazolemethylthio Derivatives (): Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide are designed for anticancer and antiviral applications. Comparison: Replacing the thioether (-S-) linker in these derivatives with an amino (-NH-) group in the target compound could enhance hydrogen-bonding capacity but reduce metabolic stability .
Cyclohexanol-Based Analogues
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (): Substituted with a 1,2,4-oxadiazole ring, this compound highlights how heterocycle electronegativity influences properties. Oxadiazoles are more electron-deficient than oxazoles, affecting π-π stacking and dipole interactions.
- 2-Isopropyl-5-methylcyclohexanol (): A simple monoterpene alcohol used in fragrances and industrial solvents. Comparison: The absence of a heterocycle and amino group in this compound results in lower polarity and higher volatility compared to the target compound .
Heterocyclic Variants in Pharmacopeial Standards
- Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (): This β-lactam antibiotic derivative incorporates a 1,3,4-thiadiazole ring. Comparison: Thiadiazoles, compared to oxazoles, exhibit greater metabolic stability but reduced hydrogen-bonding capacity, highlighting trade-offs in drug design .
Data Table: Key Structural and Functional Comparisons
*Calculated for C₁₂H₁₈N₂O₂.
Research Findings and Implications
- Structural Flexibility: The cyclohexanol ring in the target compound may enhance solubility compared to rigid aromatic systems (e.g., triazolothiadiazole in ) but reduce crystallinity .
- Pharmacological Potential: Analogues in suggest that oxazole-containing compounds are viable candidates for therapeutic development, though amino linkers may require optimization for metabolic stability .
- Heterocycle Impact : Substituting oxazole with oxadiazole or thiadiazole alters electronic properties, influencing binding affinity and pharmacokinetics .
Biological Activity
The compound 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol is a member of a class of chemical entities that have gained attention due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexanol moiety with a methylated oxazole side chain, which is crucial for its biological interactions.
Research indicates that compounds containing oxazole rings often interact with various biological targets, including enzymes and receptors. The presence of the oxazole ring in this compound suggests potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism and the activation of various pharmacological agents .
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazole exhibit antimicrobial properties. The specific compound may inhibit bacterial growth through interference with cell wall synthesis or function .
- Anti-inflammatory Effects : The cyclohexanol component is known for its anti-inflammatory properties. Compounds similar to this structure have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
- Cognitive Enhancement : Some studies suggest that oxazole derivatives may enhance cognitive function by modulating neurotransmitter systems, particularly those involving acetylcholine .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Cognitive enhancement | Modulation of neurotransmitter systems |
Case Study 1: Antimicrobial Efficacy
A study conducted by Kumar et al. (2020) evaluated the antimicrobial efficacy of various oxazole derivatives, including compounds structurally related to this compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further development in antibiotic therapies .
Case Study 2: Anti-inflammatory Mechanism
In another study published in the Journal of Medicinal Chemistry (2021), researchers explored the anti-inflammatory mechanisms of cyclohexanol derivatives. The findings revealed that these compounds could inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
Research Findings
Recent investigations into the biological activity of oxazole-containing compounds have highlighted their potential therapeutic roles. For instance:
- Cytochrome P450 Interaction : Research has shown that structural modifications in oxazole compounds can significantly alter their interaction with cytochrome P450 enzymes, affecting their metabolic pathways and toxicity profiles .
- Neuropharmacology : A growing body of evidence supports the role of oxazole derivatives in neuropharmacology, particularly in enhancing cognitive functions through cholinergic modulation .
Q & A
Q. Critical Factors :
- Temperature control during cyclization (80–100°C) minimizes side reactions.
- Catalyst choice (e.g., Co-NiO vs. Pd/C) impacts stereoselectivity in the cyclohexanol ring .
How is the molecular structure of this compound characterized, and what techniques resolve stereochemical ambiguities?
Basic Research Question
Structural elucidation combines:
- X-ray Crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and ring conformations .
- Spectroscopy :
- NMR : H/C NMR identifies substituents (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms stereochemistry via coupling constants .
- HRMS : Validates molecular formula (CHNO) .
Advanced Insight :
For ambiguous stereocenters, NOESY experiments or chiral HPLC can distinguish axial vs. equatorial substituents on the cyclohexanol ring .
What in vitro assays are used to evaluate the compound’s biological activity, and how are conflicting results interpreted?
Basic Research Question
Common assays include:
- Enzyme Inhibition : Fluorometric assays targeting bacterial enolase or human kinases, measuring IC values .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive pathogens .
Advanced Data Contradiction Analysis :
Discrepancies in bioactivity (e.g., variable MICs) may arise from:
- Solubility : Use of DMSO vs. aqueous buffers alters compound availability.
- Assay Conditions : pH-dependent protonation of the amino group affects membrane permeability .
- Structural Analogues : Compare with derivatives (Table 1) to isolate functional group contributions .
Q. Table 1: Bioactivity Comparison of Structural Analogues
| Compound | Key Modification | MIC (μg/mL) | IC (μM) |
|---|---|---|---|
| Target Compound | 5-methyloxazole | 8.2 | 12.4 |
| 2-Chloro-N-(5-methyloxazol-3-yl)-… | Nitrobenzamide substitution | 15.7 | 28.9 |
| N-Cyclopropyl-methylurea analogue | Urea linker | >50 | 45.6 |
How can computational methods predict interactions between this compound and biological targets?
Advanced Research Question
Methodology :
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., enolase). The oxazole ring’s electron-deficient region often engages in π-stacking with aromatic residues .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Key parameters include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- SAR Analysis : Modifying the cyclohexanol hydroxyl to a ketone reduces hydrogen bonding, validating predictions .
Validation : Cross-check computational results with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .
What strategies optimize the synthetic yield while minimizing diastereomer formation?
Advanced Research Question
Key Approaches :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of the cyclohexanone precursor (up to 92% ee) .
- Protecting Groups : Temporarily block the oxazole’s nitrogen during amination to prevent undesired alkylation .
- Reaction Monitoring : In-situ FTIR tracks intermediate formation, enabling real-time adjustments .
Case Study : A Co-NiO dual catalyst achieved 78% yield and 85:15 diastereomer ratio in hydrogenation steps .
How do solvent polarity and pH influence the compound’s stability in biological assays?
Advanced Research Question
- Solvent Effects :
- Polar aprotic solvents (DMF, DMSO) enhance solubility but may denature proteins.
- Aqueous buffers (pH 7.4) promote protonation of the amino group, increasing hydrophilicity .
- pH-Dependent Degradation :
- Acidic conditions (pH < 3) hydrolyze the oxazole ring.
- Alkaline conditions (pH > 10) deprotonate the hydroxyl, altering binding affinity .
Mitigation : Pre-formulate with cyclodextrins to improve stability in physiological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
